6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid
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Overview
Description
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the nitro group and the pyrazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby disrupting their function . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential therapeutic applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused-ring structure.
Uniqueness
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Biological Activity
6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines pyrazole and pyrimidine rings, which are known for their roles in various biological processes. The presence of a nitro group and a carboxylic acid moiety enhances its potential as a therapeutic agent.
The molecular formula of this compound is C10H6N6O4, with a molecular weight of approximately 274.196 g/mol. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and reductions, which can be exploited for further functionalization and optimization in drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities , particularly in the following areas:
- Anticancer Activity : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific enzymes and proteins involved in tumor growth. Notably, compounds with similar scaffolds have demonstrated selective inhibition of Bruton's tyrosine kinase (BTK), making them candidates for targeted cancer therapies .
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes that play crucial roles in cellular signaling pathways. For instance, studies have highlighted its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is pivotal in the treatment of certain cancers .
- Antimicrobial and Anti-inflammatory Properties : In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent and possesses anti-inflammatory properties, suggesting a broader therapeutic application .
The biological activity of this compound can be attributed to its ability to bind effectively to biological targets. Interaction studies using techniques such as molecular docking simulations reveal that the nitro and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions .
Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Efficacy :
- A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
- Another investigation into pyrazolo[1,5-a]pyrimidine derivatives revealed their capacity to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(19)20/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNGUIKPCRXXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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